molecular formula C27H37N3O6 B609750 Onalespib lactate CAS No. 1019889-35-0

Onalespib lactate

货号: B609750
CAS 编号: 1019889-35-0
分子量: 499.6 g/mol
InChI 键: VYRWEWHOAMGLLW-WNQIDUERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥奈西比乳酸盐是一种合成的第二代非安莎霉素类小分子热休克蛋白90(HSP90)抑制剂。HSP90是一种分子伴侣蛋白,在各种致癌蛋白的折叠、稳定性和功能中起着至关重要的作用。 奥奈西比乳酸盐在临床前和临床研究中显示出抗癌潜力,尤其是在靶向神经胶质瘤和非小细胞肺癌方面 .

准备方法

合成路线及反应条件

奥奈西比乳酸盐通过多步合成过程合成,该过程涉及特定化学中间体在受控条件下的反应。

工业生产方法

奥奈西比乳酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和功效 .

化学反应分析

反应类型

奥奈西比乳酸盐会发生各种化学反应,包括:

常用试剂和条件

涉及奥奈西比乳酸盐的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件经过仔细控制,以实现所需的化学转化 .

主要产物形成

涉及奥奈西比乳酸盐的反应形成的主要产物取决于所用的具体反应条件和试剂。 这些产物通常以其增强的对HSP90的抑制活性为特征 .

科学研究应用

奥奈西比乳酸盐具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究HSP90在各种生化途径中的作用。

    生物学: 研究其对细胞过程的影响,例如增殖、迁移和凋亡。

    医学: 作为治疗各种癌症(包括神经胶质瘤和非小细胞肺癌)的潜在治疗剂进行研究。

    工业: 用于开发新型抗癌疗法和药物制剂

作用机制

奥奈西比乳酸盐通过选择性地结合HSP90的ATP结合位点发挥作用,从而抑制其伴侣功能。这种抑制导致对肿瘤细胞增殖和存活至关重要的致癌客户蛋白的降解。 奥奈西比乳酸盐的分子靶标包括表皮生长因子受体(EGFR)、AKT和其他参与癌症进展的信号蛋白 .

相似化合物的比较

类似化合物

奥奈西比乳酸盐的独特性

奥奈西比乳酸盐的独特性在于其长效作用和穿越血脑屏障的能力,使其对脑肿瘤(如神经胶质瘤)特别有效。 此外,其非安莎霉素结构降低了肝毒性的风险,肝毒性是与其他HSP90抑制剂相关的常见副作用 .

生物活性

Onalespib lactate, also known as AT13387, is a second-generation heat shock protein 90 (HSP90) inhibitor that has shown promising biological activity in various cancer models. This article explores its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Onalespib functions primarily by inhibiting HSP90, a chaperone protein that stabilizes numerous client proteins involved in tumorigenesis. By disrupting this stabilization, onalespib leads to the degradation of several oncogenic proteins, including mutated forms of p53 and the androgen receptor (AR), particularly the AR-V7 variant associated with resistance to conventional therapies in prostate cancer .

Prostate Cancer

In prostate cancer models, onalespib has demonstrated significant antitumor activity. A study reported that onalespib effectively reduced cell proliferation in both androgen-dependent (VCaP) and androgen-independent (22Rv1, LNCaP95) cell lines. The growth inhibition values (GI50) for onalespib were as follows:

Cell LineOnalespib GI50 (nmol/L)
22Rv131 ± 7
VCaP64 ± 8
LNCaP95423 ± 16

These results indicate that onalespib can inhibit growth across different prostate cancer cell lines, even those resistant to other treatments .

Combination Therapies

Onalespib has also been evaluated in combination with other agents. A Phase 1 trial investigated its use alongside the CDK inhibitor AT7519 for patients with advanced solid tumors. The study found that the combination was well-tolerated, with common adverse effects including diarrhea and fatigue. Notably, partial responses were observed in some patients, highlighting the potential for combination therapies involving onalespib .

Clinical Studies and Findings

Several clinical trials have assessed the safety and efficacy of onalespib:

  • Phase 1 Trial : This study focused on advanced solid tumors and demonstrated a maximally tolerated dose of 80 mg/m² for onalespib combined with AT7519. The trial noted significant pharmacodynamic effects on HSP70 expression in patient-derived samples .
  • Triple-Negative Breast Cancer (TNBC) : A combination of onalespib and paclitaxel showed an acceptable toxicity profile and anti-tumor activity in patients with advanced TNBC. Gene expression analysis suggested that tumors with activated immune checkpoint pathways were more susceptible to HSP90 inhibition .
  • Non-Small Cell Lung Cancer (NSCLC) : In a trial combining erlotinib with onalespib for EGFR-mutant NSCLC patients, overlapping toxicities limited tolerability. However, the study provided insights into the potential synergistic effects of combining these agents .

Case Studies

  • Prostate Cancer : A patient with AR-V7-positive metastatic prostate cancer responded well to treatment with onalespib, showcasing its ability to target resistant cancer phenotypes effectively.
  • Advanced Solid Tumors : In another case involving multiple tumor types, patients receiving onalespib showed stable disease after several cycles of treatment, suggesting prolonged disease control.

属性

CAS 编号

1019889-35-0

分子式

C27H37N3O6

分子量

499.6 g/mol

IUPAC 名称

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid

InChI

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI 键

VYRWEWHOAMGLLW-WNQIDUERSA-N

SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

手性 SMILES

C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

规范 SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Onalespib lactate;  AT-13387 lactate;  ATI-13387A;  ATI-13387AU;  ATI-13387;  ATI 13387;  ATI13387.

产品来源

United States

Synthesis routes and methods

Procedure details

The product of Step 12 (646 g, 1.58 mol) was dissolved in ethanol (5.17 L) and the solution filtered. A solution of L-lactic acid (142 g, 1.58 mol) dissolved in ethanol (2.59 L) was filtered and added to the solution of the filtered solution (above) and then to the mixture was added EtOAc (7.75 L). The suspension was stirred at RT for 12 h and then cooled to 5° C. for a further 2 h. The solid which had formed was removed by filtration, washed with EtOAc (2×2.58 L) and heptane (2×1.94 L) and dried to constant weight at 35° C. giving the title compound (581 g, 74% yield).
Quantity
646 g
Type
reactant
Reaction Step One
Quantity
5.17 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
2.59 L
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onalespib lactate
Reactant of Route 2
Onalespib lactate
Reactant of Route 3
Onalespib lactate
Reactant of Route 4
Onalespib lactate
Reactant of Route 5
Onalespib lactate
Reactant of Route 6
Onalespib lactate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。